N-benzyl-N-methylazetidin-3-amine dihydrochloride
Overview
Description
N-benzyl-N-methylazetidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 g/mol . It is commonly used in scientific research due to its unique properties and versatile nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methylazetidin-3-amine dihydrochloride typically involves the reaction of N-benzyl-N-methylazetidin-3-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste . The compound is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-N-methylazetidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-benzyl-N-methylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been found to exhibit promising results in preclinical studies as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders . The compound’s effects are mediated through its interaction with neurotransmitter receptors and enzymes involved in neurodegenerative pathways .
Comparison with Similar Compounds
N-benzyl-N-methylazetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
N-methylbenzylamine: Used in the production of dyes and as a catalytic agent.
4-(2-(N-benzyl-N-methylamino)ethoxy)-3,5-dichlorobenzenamine: Another compound with similar structural features.
1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one: A compound with related chemical properties.
The uniqueness of this compound lies in its specific structural features and versatile applications in various fields of research .
Properties
IUPAC Name |
N-benzyl-N-methylazetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHXPYARZXBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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